ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
Description
Ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a benzimidazole-derived carbamate characterized by a methylene bridge linking the carbamate group to the 2-position of the benzimidazole core. The carbamate functionality consists of an ethyl ester and an N-methyl substituent, yielding the structural formula ethyl-O-C(O)-N(CH3)-CH2-1H-benzo[d]imidazole. This compound is of interest due to the pharmacological relevance of benzimidazole derivatives, which exhibit antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
ethyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-17-12(16)15(2)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAZAFUGLXSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of 1H-benzo[d]imidazole with ethyl chloroformate and methylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 1H-benzo[d]imidazole is reacted with ethyl chloroformate in the presence of triethylamine to form ethyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.
Step 2: The intermediate product is then treated with methylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Formation of the Carbamate Moiety
The carbamate group is introduced via nucleophilic acylation or coupling reactions:
-
Benzimidazole derivatives react with chloroformates (e.g., methyl chloroformate) in the presence of a base (e.g., trimethylamine) to form carbamates .
-
N-(ethoxycarbonyl)-N-methylglycine can be used as a precursor, reacting with 1H-benzo[d]imidazole under catalytic conditions (e.g., DMSO, room temperature) .
Mechanism Highlight
The reaction involves the nucleophilic attack of the benzimidazole’s amine group on the carbonyl carbon of the chloroformate, forming the carbamate linkage .
Relevant Data Table
Functionalization and Purification
Post-synthesis steps often involve:
-
Deprotection : Removal of protecting groups (e.g., tert-butyl or benzyl groups) using reagents like Pd/C under hydrogen atmosphere .
-
Purification : Column chromatography (e.g., ethyl acetate/petroleum ether mixtures) or filtration .
Relevant Data Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection of tert-butyl carbamate | Pd/C, H₂, MeOH | 55% | |
| Purification of benzyl carbamate | Column chromatography (ethyl acetate) | 56% |
Reactivity and Stability
-
Hydrolysis : Carbamates are susceptible to hydrolysis under acidic or basic conditions, leading to amines and carboxylic acids .
-
Thermal Stability : The benzimidazole core enhances thermal stability, but carbamate groups may degrade at elevated temperatures .
Relevant Data Table
| Property | Observations | Reference |
|---|---|---|
| Hydrolysis | Acidic/basic conditions degrade carbamate | |
| Thermal Stability | Stable under mild conditions |
Critical Analysis of Reaction Parameters
Scientific Research Applications
Ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiparasitic or antifungal agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the synthesis of nucleic acids in microorganisms, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carbamate Group
tert-Butyl ((1H-Benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6)
- Structure : Differs by replacing the ethyl ester with a tert-butyl group and lacking the N-methyl substituent.
- The absence of N-methylation simplifies synthesis but may affect metabolic stability compared to the target compound .
Methyl (6-Chloro-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20367-38-8)
- Structure : The carbamate is directly attached to the benzimidazole 2-position, with a chlorine atom at position 6.
- The methyl ester and lack of a methylene spacer reduce steric bulk, possibly favoring different binding interactions in biological systems .
Variations in Benzimidazole Substituents
Ethyl (5-((1H-Pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60)
- Structure : Features a pyrrolyl-methyl group at position 5 of the benzimidazole.
- Synthesis : Prepared via condensation of 4-((1H-pyrrol-1-yl)methyl)benzene-1,2-diamine with ethyl chloroformate.
- Activity : Demonstrated antitumoral effects in preliminary studies, though direct comparison to the target compound is unavailable .
Methyl (5-Butyl-1H-benzo[d]imidazol-2-yl)carbamate
Functional Group Modifications
OBD9 (Methyl (5-(4-(Methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate)
- Structure : Incorporates a 4-(methyl-oxetanyl)benzoyl group at position 5 and a methyl carbamate at position 2.
- Activity : Exhibited potent cytotoxicity (IC50: 0.9–3.8 μM) against prostate, lung, and ovarian cancers. The oxetanyl group improves water solubility, a critical advantage over the ethyl carbamate in the target compound .
2-(4-Ethoxybenzyl)-1-isopentyl-1H-benzo[d]imidazole-5-yl Dimethylcarbamate (21a)
- Structure : Features a dimethylcarbamate at position 5 and a 4-ethoxybenzyl substituent.
- Synthesis : Prepared via NaH-mediated coupling of dimethylcarbamyl chloride with a benzimidazole precursor.
Comparative Data Table
Pharmacological and Industrial Relevance
Benzimidazole carbamates are explored for:
Biological Activity
Ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a two-step process involving the reaction of 1H-benzimidazole with ethyl chloroformate and methylamine. The reaction conditions typically include the use of triethylamine as a base to neutralize hydrochloric acid formed during the process. The overall reaction can be summarized as follows:
-
Formation of Ethyl ((1H-Benzo[d]imidazol-2-yl)methyl)carbamate :
-
Final Product Formation :
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to inhibit nucleic acid synthesis in microorganisms, leading to cell death. In vitro studies have demonstrated effective inhibition against bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the growth of several cancer cell lines, including leukemia and solid tumors. For instance, in assays involving K-562 (chronic myeloid leukemia) and HCT-116 (colon cancer) cell lines, significant inhibition rates were observed, indicating its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole ring structure allows the compound to bind to various enzymes, disrupting their function. This inhibition can interfere with critical biochemical pathways such as DNA replication and transcription .
- Nucleic Acid Interaction : The compound may act by mimicking nucleotide structures, facilitating interactions with biopolymers within cells, which can lead to significant biological effects .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other benzimidazole derivatives:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| Mebendazole | Antiparasitic | Effective against helminth infections |
| Albendazole | Broad-spectrum anti-parasitic | Used for various parasitic infections |
| Thiabendazole | Antifungal/Antiparasitic | Inhibits fungal growth and helminth infections |
The unique combination of ethyl carbamate and methyl groups in this compound enhances its biological activity and selectivity compared to these other derivatives.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 µM to 15 µM across different cell types .
- Animal Models : In vivo studies using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups, supporting its potential for therapeutic use in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with o-phenylenediamine derivatives. For example, 1H-benzo[d]imidazole-2-thiol is synthesized via cyclization with carbon disulfide and KOH in ethanol. Subsequent steps include hydrazine hydrate treatment to form hydrazinyl intermediates, followed by condensation with sodium cyanate or aldehydes/ketones . Characterization of intermediates and final products requires elemental analysis (deviations ≤ ±0.4%), IR (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbamate C=O at ~1700 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹).
- ¹H NMR : Detects methyl groups (δ2.8–3.2 for N-CH₃), aromatic protons (δ6.8–7.5), and carbamate ethyl groups (δ1.2–1.4 for CH₃, δ4.1–4.3 for CH₂) .
- ¹³C NMR : Confirms carbamate carbonyl (~155 ppm) and benzimidazole carbons (~115–151 ppm) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of benzimidazole derivatives across studies?
- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituents at R1–R6 positions) or assay conditions. To address this:
- Systematic SAR Analysis : Compare derivatives with controlled substituent changes (e.g., halogens, methyl, methoxy) using standardized cytotoxicity or enzyme inhibition assays (e.g., EGFR inhibition in ) .
- Statistical Meta-Analysis : Apply multivariate regression to correlate substituent properties (lipophilicity, electronic effects) with bioactivity data .
- Replicate Under Uniform Conditions : Control solvent, temperature, and cell lines to isolate compound-specific effects .
Q. How can in-silico molecular docking and ADMET analysis be integrated into the design of derivatives for targeted therapeutic applications?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., EGFR in ). Prioritize derivatives with high docking scores (e.g., ΔG < -8 kcal/mol) and hydrogen bonds to key residues .
- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetics (e.g., logP < 5 for permeability, topological polar surface area < 140 Ų for blood-brain barrier penetration). Toxicity risks (e.g., Ames test alerts) can guide structural modifications .
Q. What experimental and computational approaches are effective for establishing structure-activity relationships (SAR) in benzimidazole carbamates?
- Methodological Answer :
- Synthetic Diversification : Synthesize analogs with systematic substituent variations (e.g., ’s 2-phenyl derivatives with -Cl, -CH₃, or -OCH₃ groups) .
- Biological Profiling : Test against target enzymes (e.g., EGFR IC₅₀ values) or microbial strains (e.g., MIC assays in ) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., Hammett σ, molar refractivity) with activity data .
Q. How can researchers link the synthesis of this compound to theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Hypothesis-Driven Design : Base synthetic routes on bioisosteric principles (e.g., replacing thiol with carbamate for improved stability) .
- Mechanistic Studies : Use DFT calculations to model reaction pathways (e.g., nucleophilic substitution in hydrazine condensations) .
- Thematic Alignment : Align with frameworks like "fragment-based drug design" by optimizing benzimidazole cores as kinase-binding fragments .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing discrepancies in spectroscopic or bioassay data?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., IR/NMR peaks) to identify outliers or batch variations .
- Bland-Altman Plots : Compare inter-laboratory bioactivity measurements to assess systematic biases .
- Error Propagation Models : Quantify uncertainty in elemental analysis or IC₅₀ calculations using Monte Carlo simulations .
Q. How can researchers validate the purity of synthesized derivatives before biological testing?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
